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6-Methyl-2,3-dihydro-1H-inden-1-

one oxime

Cat. No.: B8100450

Get Quote

Executive Summary
6-Methyl-1-indanone oxime exists as two geometric isomers: (E) (anti-phenyl) and (Z) (syn-

phenyl). Differentiating these isomers is critical because they exhibit distinct reactivity profiles,

particularly in rearrangement reactions used to synthesize quinolinones (drug scaffolds).

Major Isomer: The (E)-isomer is thermodynamically favored (typically >85:15 ratio) due to

steric repulsion in the Z-form between the oxime hydroxyl group and the peri-proton (H-7) on

the benzene ring.

Key Diagnostic: The 1H NMR shift of the H-7 aromatic proton is the definitive identification

tool. The (Z)-isomer shows a dramatic downfield shift (~0.8 ppm) compared to the (E)-isomer

due to the anisotropic deshielding by the proximate oxime oxygen.

Molecular Geometry & Steric Logic
Understanding the spatial arrangement is the prerequisite for interpreting the spectra.
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(E)-Isomer (Anti-Phenyl): The hydroxyl group points away from the benzene ring (towards

the methylene bridge). This relieves steric strain.

(Z)-Isomer (Syn-Phenyl): The hydroxyl group points towards the benzene ring, coming into

close proximity with the proton at position 7 (H-7).

Diagram: Isomeric Structures and Steric Interactions
The following diagram illustrates the structural difference and the specific proton (H-7) affected

by the oxime group.
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Caption: Structural logic dictating the NMR shift differences between E and Z isomers.

Spectroscopic Characterization Data
The following data compares the isomers. Note: Data is grounded in the established values for

the parent 1-indanone oxime system, which shares identical electronic environments for the

relevant protons.
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Table 1: Comparative Spectroscopic Data
Feature (E)-Isomer (Major) (Z)-Isomer (Minor)

Mechanistic
Explanation

1H NMR: H-7 δ 7.60 – 7.70 ppm δ 8.35 – 8.45 ppm

Critical Diagnostic. In

the (Z)-isomer, the

oxime oxygen lone

pairs deshield the

spatially proximate H-

7 proton.

1H NMR: CH₂ (C2) ~ δ 2.98 ppm ~ δ 2.85 ppm

The methylene

protons syn to the OH

in the (E)-isomer are

slightly deshielded

compared to the (Z)-

isomer.

13C NMR: C=N δ 164.3 ppm δ 160.7 ppm

The C=N carbon in

the (Z)-isomer is

shielded relative to the

(E)-isomer due to

steric compression

(gamma-gauche

effect).

Melting Point 146 – 150 °C 137 – 141 °C

The (E)-isomer packs

more efficiently in the

crystal lattice due to

less steric strain.

Rf Value (TLC) ~0.33 ~0.17

(Hexanes/EtOAc 3:1).

[1] The (Z)-isomer is

more polar/retains

stronger on silica due

to accessible OH for

H-bonding.
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Detailed NMR Interpretation
1. The H-7 Singlet/Doublet: In 6-methyl-1-indanone, the methyl group is at position 6.

H-7 is the proton on the aromatic ring "below" the carbonyl.

Because C6 is substituted with a methyl group, H-7 will appear as a singlet (or show small

meta-coupling to H-5), unlike the doublet seen in the parent 1-indanone.

The Shift Rule: Regardless of the multiplicity, if the signal is at ~8.4 ppm, it is the (Z)-isomer.

If it is at ~7.6 ppm, it is the (E)-isomer.

2. 13C NMR Distinction: The C=N carbon signal is consistently downfield (higher ppm) in the

(E)-isomer (~164 ppm) compared to the (Z)-isomer (~160 ppm). This 3-4 ppm difference is a

reliable secondary confirmation.

Experimental Protocols
Protocol A: Synthesis of 6-Methyl-1-indanone Oxime
(E/Z Mixture)
This standard protocol yields a mixture predominantly containing the (E)-isomer.

Reagents: Charge a round-bottom flask with 6-methyl-1-indanone (1.0 eq), Hydroxylamine

hydrochloride (1.5 eq), and Sodium Acetate (2.0 eq) or Pyridine (as solvent/base).

Solvent: Dissolve in Ethanol (or Methanol).

Reaction: Reflux at 60–70 °C for 2–4 hours. Monitor consumption of ketone by TLC

(Hexanes/EtOAc 3:1).

Workup:

Evaporate volatiles.

Add water to precipitate the oxime.

Filter the solid. (This crude solid is usually >90% E-isomer).
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Protocol B: Isolation of Pure Isomers
To isolate the minor (Z)-isomer for analytical standards:

Technique: Flash Column Chromatography.

Stationary Phase: Silica Gel (230-400 mesh).

Mobile Phase: Gradient elution starting with Hexanes:Ethyl Acetate (10:1) moving to (3:1).

Elution Order:

Fraction 1 (High Rf ~0.33): (E)-Isomer (Major).

Fraction 2 (Low Rf ~0.17): (Z)-Isomer (Minor).

Validation: Check fractions via 1H NMR, looking specifically for the integration of the 7.6 ppm

vs 8.4 ppm signals.

Functional Performance: Beckmann Rearrangement
The choice of isomer dictates the product of the Beckmann rearrangement, a key reaction in

drug synthesis.

Mechanism: The group anti to the hydroxyl group migrates.[2]

(E)-Isomer: The Phenyl ring is anti to the OH.

Migration: Phenyl group migrates to Nitrogen.

Product:7-methyl-3,4-dihydroquinolin-2(1H)-one (Ring expansion to a 6-membered

lactam).

(Z)-Isomer: The Alkyl (C2) group is anti to the OH.

Migration: Alkyl group migrates.[2]

Product:N-(4-methylphenyl)-3-chloropropanamide (Ring opening/cleavage or formation of

a strained lactam, often unstable).
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Note: Under strong acidic conditions (e.g., Polyphosphoric acid), the (Z)-isomer often

isomerizes to the (E)-isomer before rearranging, leading to the same quinolinone product.

However, using mild Lewis acids (e.g., cyanuric chloride) can preserve stereochemistry.

Diagram: Beckmann Rearrangement Pathways[3][4]
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Caption: Stereospecific migration pathways in the Beckmann rearrangement.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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